4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one features a pyrrolidinone core substituted with:
- A 2,4-dimethylthiazole-5-carbonyl group at position 4, contributing electron-withdrawing and aromatic stacking properties.
- A hydroxyl group at position 3, enabling hydrogen bonding.
- A 2-morpholinoethyl chain at position 1, improving solubility and bioavailability via morpholine’s hydrophilic nature.
Properties
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-4-3-5-16(23)12-15)26(22(29)20(17)28)7-6-25-8-10-30-11-9-25/h3-5,12,18,28H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGHZVAFJOQTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications based on various studies.
Chemical Structure and Properties
The compound features a pyrrolone core substituted with a thiazole moiety and a fluorophenyl group, which may influence its biological activity through interactions with specific molecular targets.
Acetylcholinesterase Inhibition
One of the primary areas of interest for compounds with similar structures is their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- In Vitro Studies : Research indicates that compounds with thiazole and coumarin derivatives exhibit significant AChE inhibitory activity. For instance, related compounds have shown IC50 values as low as 2.7 µM, suggesting that structural modifications can enhance potency against AChE .
- Mechanism of Action : Molecular docking studies have demonstrated that these compounds can effectively bind to the active site of AChE, stabilizing the enzyme-substrate complex and preventing acetylcholine hydrolysis .
Antimicrobial Activity
The compound's thiazole component is often associated with antimicrobial properties. Various studies have evaluated related thiazole derivatives against bacterial strains.
- Case Study : A study on similar thiazole derivatives reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
The anticancer potential of compounds containing heterocyclic structures has also been explored.
- Cytotoxic Assays : Preliminary cytotoxicity tests on cancer cell lines have shown promising results, with some derivatives exhibiting selective cytotoxic effects against human cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Inhibitory Activity Against Acetylcholinesterase
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-(Benzo[d]thiazole-2-yl)phenol | 2.7 | |
| 4-(Dimethylthiazole) derivative | 8.5 | |
| 4-(3-fluorophenyl) derivative | TBD | Current Study |
Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Thiazole derivative A | S. aureus | 15 | |
| Thiazole derivative B | E. coli | 18 |
Research Findings
Recent studies have highlighted the versatility of thiazole-containing compounds in drug design:
- Multi-target Approach : The development of multifunctional agents targeting AChE and exhibiting antimicrobial properties is a growing focus in pharmaceutical research, particularly for conditions like Alzheimer's disease where co-morbid infections are common .
- Computational Studies : Molecular dynamics simulations have provided insights into the stability and binding affinities of these compounds with their targets, supporting their potential as lead candidates for further drug development .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a thiazole ring, a pyrrole moiety, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 415.5 g/mol. The presence of these functional groups contributes to its diverse reactivity and potential biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of thiazole and pyrrole have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole-pyrrole derivatives that demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell proliferation .
2. Enzyme Inhibition
The compound is being investigated for its potential as an enzyme inhibitor. The thiazole moiety can interact with enzyme active sites, potentially leading to the development of new therapeutic agents for diseases such as diabetes and hypertension.
Case Study:
Research has shown that similar thiazole-based compounds effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance inhibitory potency .
Biological Research Applications
1. Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
Case Study:
A recent investigation demonstrated that thiazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, revealing MIC values as low as 10 µg/mL .
2. Neuropharmacology
The morpholinoethyl group suggests potential neuroactive properties, making this compound a candidate for neuropharmacological studies.
Case Study:
In vitro studies have shown that related compounds can modulate neurotransmitter systems, particularly affecting serotonin receptors, which may lead to applications in treating mood disorders .
Material Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to be used as a building block in synthesizing advanced materials, particularly polymers with specific thermal and mechanical properties.
Case Study:
Research has demonstrated that incorporating thiazole derivatives into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for high-performance applications .
Summary of Applications
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity, enzyme inhibition | Significant cytotoxicity against cancer cells; DPP-IV inhibition studies |
| Biological Research | Antimicrobial properties, neuropharmacology | Effective against bacterial pathogens; modulation of neurotransmitter systems |
| Material Science | Enhanced thermal stability and mechanical strength | Improved properties in polymer matrices |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The thiazole-carbonyl group in the target compound is structurally analogous to pyrimidine-based thiazoles in , but the pyrrolidinone core distinguishes it from pyrazole or chromenone systems .
- The 3-fluorophenyl group is common in antimicrobial agents (e.g., notes 4-fluorophenyl derivatives with activity ), but the meta-fluoro substitution here may alter steric interactions compared to para-substituted analogs.
Physicochemical Properties
Table 2: Comparative Physical Data
Analysis :
- The morpholinoethyl chain in the target compound likely improves solubility compared to non-polar substituents (e.g., tosylamino in ).
- Crystallinity data for analogs show isostructural packing with planar conformations, suggesting that bulkier substituents (e.g., morpholinoethyl) may disrupt crystal lattice stability .
Table 3: Implied Bioactivity Based on Structural Features
Critical Notes:
- The morpholinoethyl group may enhance blood-brain barrier penetration compared to sulfonyl or halogenated analogs (e.g., ’s sulfonyl derivatives ).
- Fluorophenyl groups are associated with improved target binding in kinase inhibitors (e.g., ’s fluorophenyl-chromenone derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
